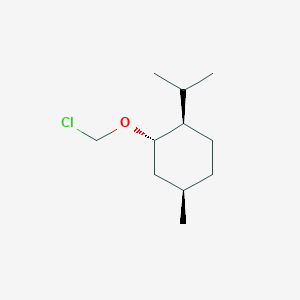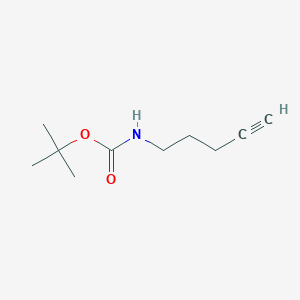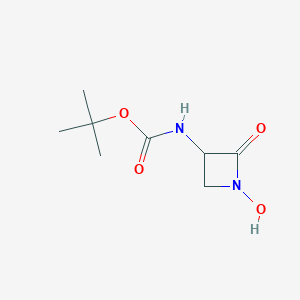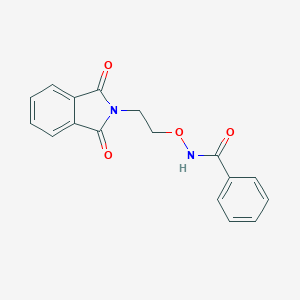
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a compound that can be associated with a class of substances derived from 2-oxoindoline, which is a core structure known for its presence in biologically active compounds such as tryptophan, serotonin, and various natural alkaloids and synthetic drugs like indomethacin and dimecarbin . The interest in such derivatives is due to their potential pharmacological activities, which may include prokinetic, antiemetic, anticancer, and cardiac electrophysiological effects .
Synthesis Analysis
The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives involves structural modifications of known compounds to enhance their pharmacological profile. For instance, derivatives of metoclopramide have been synthesized to create new gastrointestinal prokinetic agents . Similarly, incorporating amino acid esters into the core structure of 2-oxoindoline derivatives has been explored to search for active and harmless medicines . These syntheses often involve multi-step reactions, confirmed by techniques such as IR and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives is confirmed using spectroscopic methods. For example, in the case of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, 1H NMR spectroscopy reveals specific chemical shifts that confirm the presence of the ethoxy group and the methylene group of the amino acid residue . Similarly, the structure of N-substituted benzamide derivatives is confirmed using 1H and 13C NMR and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives often include 1,3-dipolar cycloaddition, rearrangement, and electrophilic iododestannylation for radiolabeling . These reactions are designed to introduce specific functional groups that confer the desired biological activity and allow for further pharmacological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives are studied to understand their pharmacokinetic profiles and potential as drugs. For example, the solubility, stability, and reactivity of these compounds are important for their in vivo efficacy and safety. The introduction of various substituents, such as methoxy, nitro, or imidazolyl groups, can significantly alter these properties and, consequently, the pharmacological activity .
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands, such as [18F]FDDNP and [11C]PIB, for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease, showcases the application of complex compounds in medical diagnostics. These studies highlight the potential of specific compounds in facilitating early detection and understanding the pathophysiological mechanisms of neurodegenerative diseases (Nordberg, 2007).
Pharmacological Characterization of Dopamine Antagonists
Eticlopride, a substituted benzamide analog, demonstrates the role of chemical compounds in understanding central dopamine receptor function and their impact on behavior and antipsychotic activity. This underscores the significance of benzamide derivatives in neuroscience and pharmacological research (Martelle & Nader, 2008).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives represent a class of compounds with diverse applications in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures highlights the importance of specific chemical scaffolds in advancing material science and engineering (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Properties of Benzofuran Derivatives
Benzofuran and its derivatives have been identified as promising structures for antimicrobial agents, showcasing the relevance of specific chemical scaffolds in the development of new therapeutic agents to combat microbial resistance. This area of research points towards the potential of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide and similar compounds in antimicrobial therapy (Hiremathad et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLPNOYGLSPTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

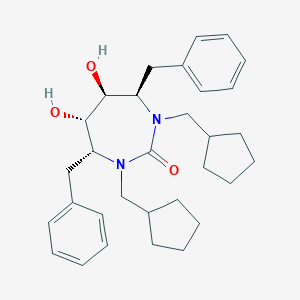

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
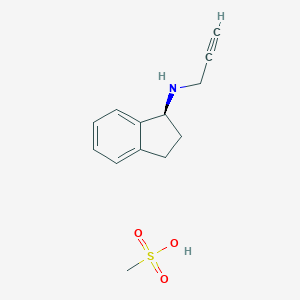
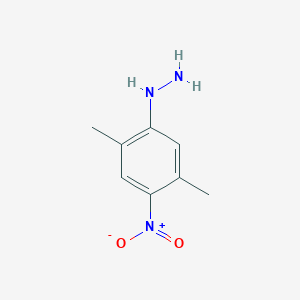
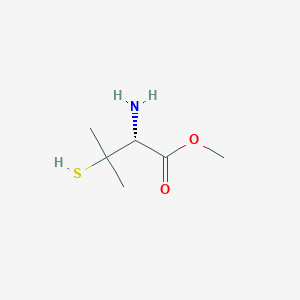
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

